molecular formula C23H29N3O6 B2914250 ethyl 2-(2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate CAS No. 898441-27-5

ethyl 2-(2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate

Cat. No.: B2914250
CAS No.: 898441-27-5
M. Wt: 443.5
InChI Key: WTZRKZDYBBGJAH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate is a synthetic organic compound featuring a 4H-pyran core substituted with a 4-oxo group at position 4 and a benzylpiperazine-methyl moiety at position 4. The pyran ring is further linked via an oxyacetamido bridge to an ethyl ester group. Key structural attributes include:

  • 4H-Pyran core: A six-membered oxygen-containing heterocycle, which may contribute to planarity and hydrogen-bonding interactions.
  • 4-Benzylpiperazine substituent: A nitrogen-rich bicyclic group known to enhance binding to neurotransmitter receptors (e.g., serotonin or dopamine receptors) and improve blood-brain barrier penetration .
  • Ethyl ester: Likely acts as a prodrug motif, increasing lipophilicity and oral bioavailability compared to carboxylic acid analogs .

Properties

IUPAC Name

ethyl 2-[[2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxyacetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O6/c1-2-30-23(29)13-24-22(28)17-32-21-16-31-19(12-20(21)27)15-26-10-8-25(9-11-26)14-18-6-4-3-5-7-18/h3-7,12,16H,2,8-11,13-15,17H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZRKZDYBBGJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed examination of its biological activity, including its synthesis, mechanisms of action, and research findings from various studies.

Chemical Structure and Properties

The compound's molecular formula is C23H29N3O6C_{23}H_{29}N_{3}O_{6}, with a molecular weight of 443.5 g/mol. The structure features a pyran ring, a piperazine moiety, and an acetate group, which may contribute to its biological properties.

Structural Formula

Ethyl 2 2 6 4 benzylpiperazin 1 yl methyl 4 oxo 4H pyran 3 yl oxy acetamido acetate\text{Ethyl 2 2 6 4 benzylpiperazin 1 yl methyl 4 oxo 4H pyran 3 yl oxy acetamido acetate}

Anticancer Activity

Recent studies have explored the anticancer potential of pyran derivatives, including those similar to this compound. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects

In a study examining the cytotoxicity of several pyran derivatives, compounds similar to the target compound showed IC50 values ranging from 0.24 µM to 0.58 µM against multiple cancer cell lines, including NCI-H460 and HCT116 . This suggests that the presence of electron-withdrawing groups enhances the anticancer activity of these compounds.

Acetylcholinesterase Inhibition

Another notable biological activity of this compound is its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's.

The compound's structure allows it to interact with the active site of AChE, potentially enhancing cognitive functions by increasing acetylcholine levels in the synaptic cleft . Studies have demonstrated that certain derivatives exhibit competitive inhibition against AChE, indicating their therapeutic potential in cognitive enhancement .

Antioxidant Activity

The antioxidant properties of similar compounds have been assessed through various assays. This compound may also exhibit free radical scavenging abilities, which could contribute to its overall therapeutic profile.

Research Findings Summary Table

Activity IC50 Values Cell Lines Tested Reference
Cytotoxicity0.24 - 0.58 µMNCI-H460, HCT116
Acetylcholinesterase InhibitionCompetitive InhibitorVarious (neurodegenerative models)
Antioxidant ActivityVarious AssaysDPPH, ABTS, etc.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl [4-(2-Chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate

  • Core Structure: Pyridazinone (six-membered ring with two adjacent nitrogen atoms and a ketone).
  • Key Substituents : 2-Chlorobenzyl at position 4, methyl at position 3, ethyl ester at position 1.
  • Functional Groups : Chlorobenzyl (electron-withdrawing), ester.
  • Biological Relevance: Pyridazinones are associated with cardiovascular activity (e.g., phosphodiesterase inhibition). The chlorobenzyl group may enhance target affinity but reduce metabolic stability compared to benzylpiperazine.
  • Synthesis : Microwave-assisted methods (referenced in De la Hoz et al., 2005) are applicable for similar ester-linked compounds .

2-[3,5-Dioxo-4-(Pyridin-3-yl)piperazin-1-yl]acetic Acid

  • Core Structure: Piperazinone (six-membered ring with two nitrogens and two ketones).
  • Key Substituents : Pyridin-3-yl at position 4, acetic acid at position 1.
  • Functional Groups : Pyridyl (hydrogen-bond acceptor), carboxylic acid.
  • Biological Relevance: Piperazinones are common in antipsychotics (e.g., aripiprazole). The carboxylic acid group increases polarity, reducing CNS penetration compared to the ethyl ester in the target compound.

Ethyl 2-(2-(4-Azido-N-((2-(1,5-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-benzo[d]imidazol-6-yl)methyl)-2,3,5,6-tetrafluorobenzamido)acetamido)acetate

  • Core Structure: Benzoimidazole-dihydropyridinone hybrid.
  • Key Substituents : Tetrafluorobenzamido, azido, tetrahydro-2H-pyran.
  • Functional Groups : Fluorinated aromatic rings (lipophilicity enhancers), azide (click chemistry handle).
  • Biological Relevance : Fluorination improves metabolic stability and membrane permeability. The azide group enables bioconjugation, suggesting use in targeted drug delivery or imaging probes.

Structural and Functional Comparison Table

Feature Target Compound Ethyl [4-(2-Chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate 2-[3,5-Dioxo-4-(Pyridin-3-yl)piperazin-1-yl]acetic Acid Ligand from RCSB PDB 5Z4
Core Heterocycle 4H-Pyran Pyridazinone Piperazinone Benzoimidazole-dihydropyridinone
Key Substituent 4-Benzylpiperazine-methyl 2-Chlorobenzyl Pyridin-3-yl Tetrafluorobenzamido, azido
Ionization at pH 7.4 Neutral (ester) Neutral (ester) Anionic (carboxylic acid) Neutral (ester, azide)
Lipophilicity (LogP)* High (benzylpiperazine, ester) Moderate (chlorobenzyl, ester) Low (carboxylic acid) Very high (fluorinated groups)
Metabolic Stability Moderate (ester hydrolysis) Low (chlorobenzyl dehalogenation) High (stable piperazinone) High (fluorine reduces oxidation)
Potential Applications CNS drugs, kinase inhibitors Cardiovascular agents Antipsychotics Targeted therapies, imaging agents

*LogP values are estimated based on substituent contributions.

Research Findings and Implications

Synthetic Accessibility: The target compound’s ethyl ester and benzylpiperazine groups align with microwave-assisted synthesis strategies, as demonstrated in pyridazinone derivatives .

Biological Optimization : Fluorinated analogs (e.g., RCSB PDB 5Z4 ligand) highlight the trade-off between lipophilicity and solubility, guiding future derivatization of the target compound .

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